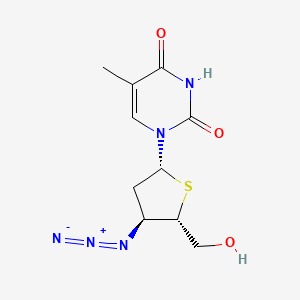
3'-Azido-3'-deoxy-4'-thiothymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-3’-deoxy-4’-thiothymidine is a synthetic nucleoside analog with the molecular formula C10H13N5O3S. It is structurally similar to thymidine, a natural nucleoside, but with modifications that include an azido group at the 3’ position and a sulfur atom replacing the oxygen at the 4’ position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxy-4’-thiothymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Azidation: The hydroxyl group at the 3’ position of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Sulfur Substitution: The oxygen atom at the 4’ position is replaced with a sulfur atom through a thiation reaction, often using Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions.
Industrial Production Methods
Industrial production of 3’-Azido-3’-deoxy-4’-thiothymidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thymidine are subjected to azidation and thiation reactions in industrial reactors.
Análisis De Reacciones Químicas
Types of Reactions
3’-Azido-3’-deoxy-4’-thiothymidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2, Pd/C
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted nucleosides
Aplicaciones Científicas De Investigación
3’-Azido-3’-deoxy-4’-thiothymidine has several scientific research applications:
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology
Molecular Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine
Antiviral Research: Investigated for its potential as an antiviral agent, particularly against HIV.
Antibacterial Research: Studied for its antibacterial properties against various bacterial strains.
Industry
Pharmaceuticals: Used in the development of antiviral and antibacterial drugs.
Mecanismo De Acción
The mechanism of action of 3’-Azido-3’-deoxy-4’-thiothymidine involves its incorporation into the DNA of target cells. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form inhibits DNA polymerase, leading to the termination of DNA chain elongation. This mechanism is particularly effective against viruses and bacteria that rely on rapid DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Similar in structure but lacks the sulfur atom at the 4’ position.
4’-Thio-2’-deoxyuridine: Contains a sulfur atom at the 4’ position but lacks the azido group at the 3’ position.
Uniqueness
3’-Azido-3’-deoxy-4’-thiothymidine is unique due to the presence of both the azido group and the sulfur atom, which confer distinct chemical and biological properties. These modifications enhance its lipophilicity and ability to cross biological membranes, making it a promising candidate for antiviral and antibacterial therapies .
Propiedades
Número CAS |
134939-00-7 |
|---|---|
Fórmula molecular |
C10H13N5O3S |
Peso molecular |
283.31 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O3S/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 |
Clave InChI |
KGKYEDCGIJYAPF-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)CO)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(S2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



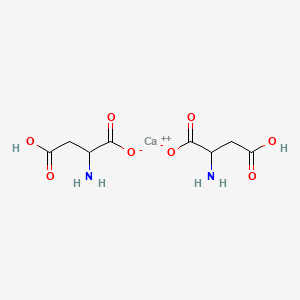
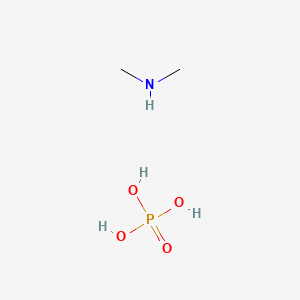

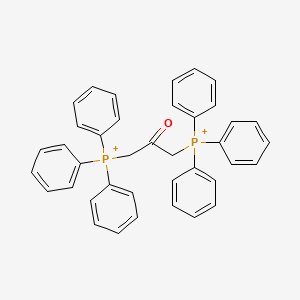
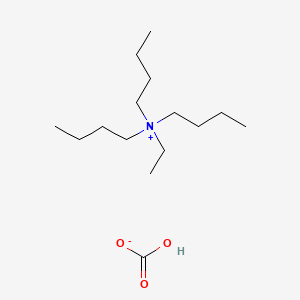
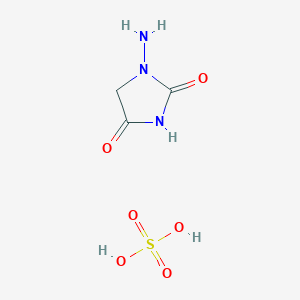


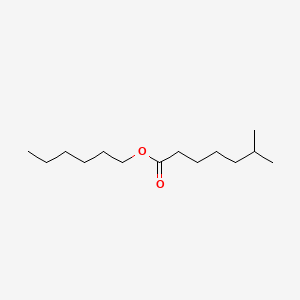
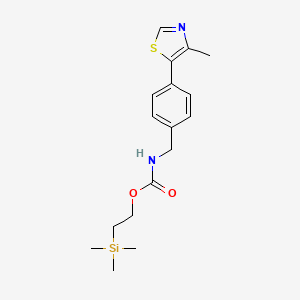

![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)

